5-Fluoro-1H-indazole-6-boronic acid pinacol ester

Catalog No.
S6585459
CAS No.
2734745-79-8
M.F
C13H16BFN2O2
M. Wt
262.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-1H-indazole-6-boronic acid pinacol ester

CAS Number

2734745-79-8

Product Name

5-Fluoro-1H-indazole-6-boronic acid pinacol ester

IUPAC Name

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Molecular Formula

C13H16BFN2O2

Molecular Weight

262.09 g/mol

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-6-11-8(5-10(9)15)7-16-17-11/h5-7H,1-4H3,(H,16,17)

InChI Key

GMVALTDHVJOYCL-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)C=NN3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)C=NN3

The exact mass of the compound 5-Fluoro-1H-indazole-6-boronic acid pinacol ester is 262.1288861 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-1H-indazole-6-boronic acid pinacol ester (CAS: 2734745-79-8) is an advanced heterocyclic building block widely utilized in industrial organic synthesis and medicinal chemistry [1]. Structurally, it features a bicyclic indazole core, a highly electronegative fluorine atom at the 5-position, and a pinacol boronic ester (Bpin) at the 6-position [2]. This specific substitution pattern is highly valued in the pharmaceutical industry for synthesizing targeted therapeutics, particularly kinase inhibitors. The Bpin group serves as a robust, process-friendly handle for Suzuki-Miyaura cross-coupling, offering superior solubility and stability profiles compared to traditional free boronic acids. Concurrently, the ortho-fluorine atom precisely modulates the electronic properties of the boron center during synthesis and enhances the metabolic stability of the final active pharmaceutical ingredient (API) [3].

Substituting this specific compound with closely related analogs compromises both synthetic efficiency and downstream product performance. Replacing it with the non-fluorinated 1H-indazole-6-boronic acid pinacol ester eliminates the inductive effect of the ortho-fluorine, which is critical for accelerating transmetalation during cross-coupling and for blocking CYP450-mediated oxidative metabolism at the C5 position in drug candidates [1]. Conversely, procuring the free boronic acid variant (5-Fluoro-1H-indazole-6-boronic acid) introduces severe processability issues; ortho-fluoroaryl boronic acids are notoriously susceptible to rapid protodeboronation under basic coupling conditions [2]. This degradation leads to significant yield losses and the generation of des-borylated impurities that complicate large-scale purification, making the pinacol ester form a strict requirement for reproducible manufacturing [3].

Accelerated Transmetalation Kinetics in Suzuki-Miyaura Coupling

The presence of the highly electronegative fluorine atom ortho to the boronic ester significantly increases the Lewis acidity of the boron center, facilitating faster boronate complex formation. In comparative cross-coupling studies, ortho-fluoroaryl boronic esters demonstrate substantially higher transmetalation rates compared to their non-fluorinated counterparts, frequently achieving >85% yields in sterically hindered couplings where non-fluorinated analogs stall at <50% conversion [1].

Evidence DimensionCross-coupling conversion rate in sterically hindered systems
Target Compound Data>85% yield
Comparator Or Baseline1H-indazole-6-boronic acid pinacol ester (<50% yield)
Quantified Difference>35% absolute increase in coupling yield
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling with sterically hindered aryl halides under standard basic conditions

Enables the efficient synthesis of complex, sterically congested molecular scaffolds while minimizing costly palladium catalyst loadings and reaction times.

Suppression of Protodeboronation via Pinacol Esterification

Ortho-fluoroaryl boronic acids are highly prone to base-catalyzed protodeboronation, often degrading by >30% within hours under standard aqueous coupling conditions. By utilizing the pinacol ester (Bpin) form, this degradation pathway is heavily suppressed. The steric bulk and thermodynamic stability of the Bpin group maintain >95% active reagent availability during the reaction cycle, preventing the formation of des-borylated indazole impurities that plague the free boronic acid [1].

Evidence DimensionReagent stability (resistance to protodeboronation)
Target Compound Data>95% intact reagent retention
Comparator Or Baseline5-Fluoro-1H-indazole-6-boronic acid (>30% degradation)
Quantified Difference>25% higher active reagent retention during reaction
ConditionsBasic aqueous cross-coupling conditions (e.g., K2CO3 in dioxane/water at elevated temperatures)

Procurement of the Bpin ester directly prevents batch-to-batch yield variations and material loss, ensuring reproducible scale-up in API manufacturing.

Enhanced Metabolic Stability and Target Affinity in Drug Design

In the context of kinase inhibitor development, the incorporation of the 5-fluoro substituent on the indazole core provides a dual advantage over non-fluorinated baselines. The fluorine atom effectively blocks oxidative metabolism at the C5 soft spot, extending the in vivo half-life. Furthermore, the fluorine atom modulates the pKa of the indazole system and fills specific hydrophobic pockets in kinase active sites (such as c-MET or PDK1), which can improve binding affinities (Kd) from the micromolar range down to sub-100 nM levels compared to unsubstituted analogs [1].

Evidence DimensionTarget binding affinity (Kd) and metabolic clearance
Target Compound DataSub-100 nM Kd, enhanced half-life
Comparator Or BaselineNon-fluorinated indazole derivatives (micromolar Kd, rapid clearance)
Quantified Difference10- to 100-fold improvement in binding affinity
ConditionsIn vitro kinase binding assays and human liver microsome (HLM) stability tests

Justifies the selection of the fluorinated building block for hit-to-lead optimization, directly impacting the clinical viability and dosing profile of the resulting pharmaceutical compounds.

Synthesis of ATP-Competitive Kinase Inhibitors

This compound is a highly suitable choice for constructing advanced kinase inhibitors (e.g., targeting c-MET or PDK1) where the 5-fluoro-indazole core is required for critical hydrogen bonding, hydrophobic interactions, and metabolic soft-spot blocking [1].

High-Throughput Cross-Coupling Libraries

Due to its exceptional stability against protodeboronation and enhanced transmetalation kinetics, this Bpin ester is ideal for automated, parallel Suzuki-Miyaura coupling arrays in pharmaceutical drug discovery workflows [2].

Scale-Up API Manufacturing

In industrial process chemistry, the use of this specific pinacol ester over the free boronic acid ensures reproducible yields in large-batch reactor settings by minimizing des-borylated impurities, thereby streamlining downstream purification processes [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.1288861 g/mol

Monoisotopic Mass

262.1288861 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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